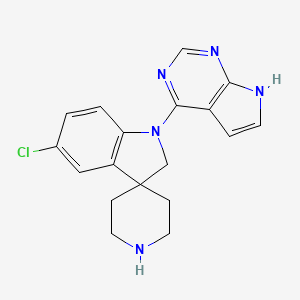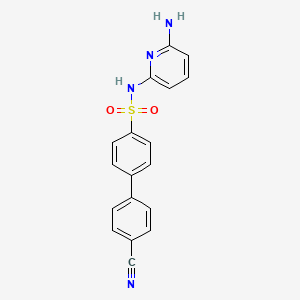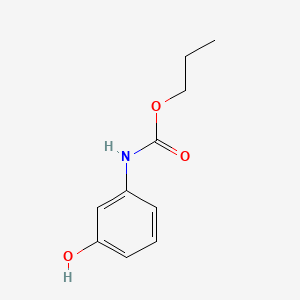
Phellodendrine chloride
Descripción general
Descripción
Phellodendrine chloride is a compound with the molecular formula C20H24ClNO4 . It is an alkaloid found in Phellodendron amurense Rupr and other organisms .
Synthesis Analysis
The synthesis of Phellodendrine chloride involves multiple metabolic reactions including hydroxylation, demethylation, isomerization, glucuronidation, and sulfation .Molecular Structure Analysis
The molecular structure of Phellodendrine chloride consists of 20 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
Phellodendrine chloride undergoes various chemical reactions. For instance, it has been found to promote autophagy by regulating the AMPK/mTOR pathway . It also acts directly on 12 targets, including PTGS1, PTGS2, HTR1A, and PIK3CA, and then regulates cAMP, estrogen, TNF, serotonergic synapse, and other signaling pathways to exert anti-inflammatory effects .Aplicaciones Científicas De Investigación
Inhibition of Pancreatic Cancer Cell Proliferation
Phellodendrine chloride has been identified as a potential inhibitor of macropinocytosis . It significantly inhibited the viability of KRAS mutant pancreatic cancer cells (PANC-1 and MiaPaCa-2) in a dose-dependent manner . However, it did not affect the wild type KRAS pancreatic cancer cells (BxPC-3) . This suggests that Phellodendrine chloride could be a potential compound with improved therapeutic efficacy in patients with pancreatic cancers .
Treatment of Ulcerative Colitis
Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis . It could promote mucosal healing and reduce inflammatory responses . The treatment with phellodendrine could increase the abundance of flora and the content of beneficial bacteria .
Biological Potential and Therapeutic Effectiveness
Phellodendrine has been studied for its biological potential and therapeutic effectiveness in medicine . Although the specific applications are not detailed in the source, this suggests that Phellodendrine chloride could have a wide range of applications in the medical field .
Mecanismo De Acción
Target of Action
Phellodendrine chloride, an isoquinoline alkaloid derived from Phellodendri Cortex, has been shown to interact with several key targets. These include phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) , mitogen-activated protein kinases 8 (MAPK8) , and insulin receptor (INSR) . These targets play crucial roles in various cellular processes, including inflammation and insulin resistance .
Mode of Action
Phellodendrine chloride forms a stable complex with its targets through hydrophobic interaction and hydrogen bonding . For instance, in the case of INSR docking, leucine 1002 and valine 1010 of INSR form hydrophobic interactions with phellodendrine chloride . This interaction leads to changes in the activity of these targets, thereby influencing the cellular processes they regulate.
Biochemical Pathways
Phellodendrine chloride affects several biochemical pathways. It has been found to regulate the phosphatidylinositol 3-kinase/protein kinase B signaling pathway , mitogen-activated protein kinase signaling pathway , and interleukin-17 signaling pathway . These pathways are involved in processes such as insulin resistance, insulin secretion, and inflammatory response . By interacting with its targets, phellodendrine chloride can influence these pathways and their downstream effects.
Pharmacokinetics
Drug-like properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability
Result of Action
Phellodendrine chloride has been shown to have various effects at the molecular and cellular level. For instance, it has been found to promote autophagy by regulating the AMPK/mTOR signaling pathway . It also reduces the levels of IL-6, a pro-inflammatory cytokine, in RAW264.7 cells . Moreover, it has been shown to reduce intestinal damage in ulcerative colitis .
Action Environment
The action of phellodendrine chloride can be influenced by environmental factors. For instance, the abundance of flora and the content of beneficial bacteria can affect the therapeutic effects of phellodendrine chloride . Additionally, the geographical origin of the Phellodendri Cortex from which phellodendrine chloride is derived can influence the content of active ingredients . Therefore, environmental factors can play a significant role in the action, efficacy, and stability of phellodendrine chloride.
Safety and Hazards
Propiedades
IUPAC Name |
(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDSNPMIYUWGN-OOJQBDKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phellodendrine chloride | |
CAS RN |
104112-82-5 | |
| Record name | Phellodendrine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)
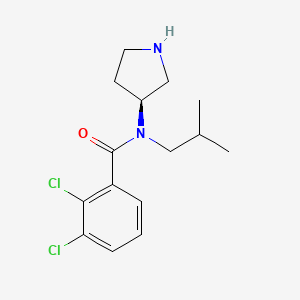


![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
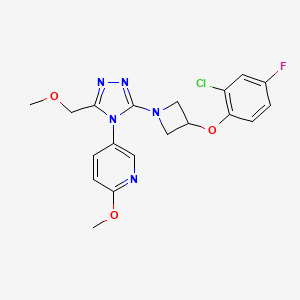
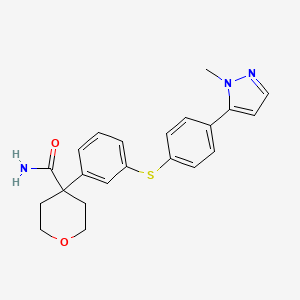

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)
![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)

